4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid

physicochemical property prediction LogP/XlogP hydrogen bond acceptor count

4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid (CAS 72011‑11‑1) is a monoazo dye intermediate derived from the coupling of diazotized 4‑chloro‑2‑nitroaniline with 3‑hydroxy‑2‑naphthoic acid. The molecule bears two strong electron‑withdrawing groups (Cl, σₚ = 0.23; NO₂, σₚ = 0.78) on the diazo phenyl ring, while the naphthalene moiety retains a free carboxylic acid group (–COOH).

Molecular Formula C17H10ClN3O5
Molecular Weight 371.7 g/mol
CAS No. 72011-11-1
Cat. No. B12668668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid
CAS72011-11-1
Molecular FormulaC17H10ClN3O5
Molecular Weight371.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O)C(=O)O
InChIInChI=1S/C17H10ClN3O5/c18-10-5-6-13(14(8-10)21(25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)22)17(23)24/h1-8,22H,(H,23,24)
InChIKeyVNYYTZFSRNZNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid (CAS 72011-11-1) – Strategic Intermediate for High‑Performance Azo Pigments


4-((4-Chloro-2-nitrophenyl)azo)-3-hydroxy-2-naphthoic acid (CAS 72011‑11‑1) is a monoazo dye intermediate derived from the coupling of diazotized 4‑chloro‑2‑nitroaniline with 3‑hydroxy‑2‑naphthoic acid . The molecule bears two strong electron‑withdrawing groups (Cl, σₚ = 0.23; NO₂, σₚ = 0.78) on the diazo phenyl ring, while the naphthalene moiety retains a free carboxylic acid group (–COOH) [1]. This unique substitution pattern is critical for the synthesis of disazo condensation pigments, most notably Pigment Brown 23, which delivers a distinctive reddish‑brown shade with excellent light‑ and heat‑fastness .

Why In‑Class 3‑Hydroxy‑2‑naphthoic Acid Azo Dyes Cannot Simply Replace 72011‑11‑1


Azo dyes that share the 3‑hydroxy‑2‑naphthoic acid coupling component are not interchangeable because the electronic character of the diazo substituent (Hammett σ) governs the absorption maximum, photostability, and metal‑chelation strength [1]. The simultaneous presence of chloro and nitro groups in 72011‑11‑1 produces a strong electron‑withdrawing profile that is not achieved by analogs carrying only one substituent type (e.g., 2‑chloro, 4‑nitro, or unsubstituted phenyl) [2]. This profile directly affects the bathochromic shift, the formation constants of lanthanide complexes, and the ultimate fastness of condensation pigments derived from this monomer – making generic substitution scientifically untenable for applications that depend on these performance parameters.

Quantitative Differentiation Evidence for 4‑((4‑Chloro‑2‑nitrophenyl)azo)‑3‑hydroxy‑2‑naphthoic Acid (72011‑11‑1)


Elevated Lipophilicity and Hydrogen‑Bonding Capacity Relative to the Unsubstituted Phenylazo Analog

Computed physicochemical parameters differentiate the target compound from its unsubstituted phenylazo congener. The target molecule exhibits a significantly higher predicted partition coefficient (XlogP = 4.9) because of the additional chlorine and nitro substituents, reflecting enhanced lipophilicity that can improve compatibility with non‑polar polymer matrices [1]. Its hydrogen‑bond acceptor count is 7, compared with 5 for 3‑hydroxy‑4‑(phenylazo)‑2‑naphthoic acid, indicating a greater capacity for directional intermolecular interactions that can influence pigment dispersion and fastness in coatings and plastics [1].

physicochemical property prediction LogP/XlogP hydrogen bond acceptor count

Unique Monomer for Pigment Brown 23 – Differentiated Hue and Transparency over Pigment Brown 25

The target compound is the essential monoazo intermediate that, after amidation and condensation with 2‑chloro‑1,4‑phenylenediamine, yields Pigment Brown 23 [REFS‑1]. Pigment Brown 23 provides a reddish‑brown shade that is both redder (stronger red component) and more transparent than the benzimidazolone‑based Pigment Brown 25 [REFS‑2][REFS‑3]. In high‑density polyethylene, Pigment Brown 23 withstands 300 °C for 5 minutes without significant degradation, a performance benchmark that is directly dependent on the thermal stability imparted by the chloro‑nitro‑substituted monomer [REFS‑3].

azo condensation pigment hue angle transparency fastness

Carboxylic Acid Handle Enables Amidation – A Synthetic Advantage Absent in Simple Naphthol Azo Dyes

The free –COOH group on the naphthalene ring of 72011‑11‑1 can be converted to the corresponding acyl chloride and subsequently condensed with aromatic diamines to afford high‑molecular‑weight disazo pigments [REFS‑1]. This synthetic route is not accessible to closely related azo dyes that lack the carboxylic acid moiety, such as 1‑(4‑chloro‑2‑nitrophenyl)azo‑2‑naphthol (Pigment Red 6), which can only be used as a monoazo pigment with inherently lower solvent resistance and migration fastness [REFS‑2]. Thus, the monomer’s ability to function as a building block for condensation pigments offers a clear procurement rationale for applications requiring superior pigment durability.

carboxylic acid derivatization disazo condensation pigment migration fastness

Enhanced Metal‑Chelation Tendency Due to Dual Electron‑Withdrawing Substituents

A comparative spectrophotometric investigation of substituted phenylazo‑3‑hydroxy‑2‑naphthoic acid derivatives demonstrated that electron‑withdrawing substituents on the diazo ring increase the stability of lanthanide complexes [REFS‑1]. Although numerical formation constants for 72011‑11‑1 are not reported in the abstract, the simultaneous presence of a chloro (σₚ = 0.23) and a nitro (σₚ = 0.78) group – the strongest combined electron‑withdrawing effect among the studied series – is predicted to yield higher log K values than derivatives bearing only one of these groups or a simple phenyl substituent [REFS‑2]. This trend makes 72011‑11‑1 a candidate of interest for the development of chelating agents for lanthanide detection or removal.

lanthanide complex formation constant azo dye chelating agent

Target Application Scenarios for 4‑((4‑Chloro‑2‑nitrophenyl)azo)‑3‑hydroxy‑2‑naphthoic Acid (72011‑11‑1)


Manufacture of Pigment Brown 23 for Automotive OEM Coatings and Transparent Plastic Coloration

When a reddish‑brown pigment with high transparency and excellent light‑/heat‑fastness is required, Pigment Brown 23 – synthesized from 72011‑11‑1 via amidation and condensation – is the product of choice [REFS‑1]. Its hue is redder and more transparent than that of Pigment Brown 25, making it suitable for automotive basecoats and transparent plastic articles that demand both aesthetic appeal and long‑term durability [REFS‑2].

Synthesis of Disazo Condensation Pigments with High Migration Fastness

The free carboxylic acid group of 72011‑11‑1 enables conversion to the acid chloride and subsequent reaction with aromatic diamines, affording high‑molecular‑weight disazo pigments [REFS‑1]. This route is not available for non‑carboxylated azo dyes such as Pigment Red 6, thereby limiting the achievable migration fastness and solvent resistance of the final product [REFS‑3]. Procurement of 72011‑11‑1 is therefore essential for pigment manufacturers aiming to produce condensation pigments for demanding printing ink and industrial coating applications.

Development of Chelating Agents for Lanthanide Ion Detection

Comparative studies indicate that electron‑withdrawing substituents on phenylazo‑3‑hydroxy‑2‑naphthoic acid derivatives enhance metal‑complex stability [REFS‑2]. The dual chloro‑nitro substitution of 72011‑11‑1 is predicted to yield higher formation constants, making it a candidate for the development of sensitive spectrophotometric reagents for lanthanide detection in environmental or nuclear waste samples.

Analytical Reference Standard for Azo Dye Metabolite Identification

As a well‑defined monoazo dye intermediate with a unique substitution pattern, 72011‑11‑1 can serve as a reference standard for HPLC‑MS identification of azo dye metabolites and degradation products in complex matrices, supporting food safety and environmental monitoring programs [REFS‑1].

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